molecular formula C11H22O3S B12525906 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid CAS No. 652968-22-4

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid

Cat. No.: B12525906
CAS No.: 652968-22-4
M. Wt: 234.36 g/mol
InChI Key: MAYAKYMQQAAGDF-UHFFFAOYSA-N
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Description

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is a chemical compound supplied for research and development purposes exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating compounds with a 4-(methylsulfanyl)butanoic acid backbone may find this material of interest. This structural motif is found in several biologically relevant molecules. For instance, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a well-studied methionine precursor used in poultry nutrition . Similarly, various derivatives, such as the dipeptide Glycylmethionine and other functionalized variants like (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid and 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid , highlight the versatility of this core structure in biochemical research. The specific properties, applications, and mechanism of action of this compound are areas for further scientific investigation. Researchers are encouraged to handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

CAS No.

652968-22-4

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

2-(4-methylpentoxy)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-10(11(12)13)6-8-15-3/h9-10H,4-8H2,1-3H3,(H,12,13)

InChI Key

MAYAKYMQQAAGDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(CCSC)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 4-(Methylsulfanyl)butanoic Acid

The methylsulfanyl group is typically introduced via thiolation reactions . A plausible route involves:

  • Nucleophilic substitution of a halogenated precursor (e.g., 4-bromobutanoic acid) with methylthiolate.
  • Reductive alkylation of a thiol group to form the methylsulfanyl moiety.

Example Reaction Pathway :
$$ \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NaSMe} \xrightarrow{\text{DMF, RT}} \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-SMe} $$

Conditions adapted from analogous thioether synthesis in.

Alkoxylation at the 2-Position

The 2-[(4-methylpentyl)oxy] group is introduced via alkylation or Williamson ether synthesis . Key considerations include:

  • Leaving group selection : Bromide or tosylate intermediates enhance nucleophilicity.
  • Base choice : Strong bases (e.g., NaH) or phase-transfer catalysts may improve yields.

Stepwise Alkoxylation Approach

  • Protection of the carboxylic acid : Convert 4-(methylsulfanyl)butanoic acid to its methyl ester.
  • Halogenation at C2 : Introduce a bromine or tosyl group at the 2-position.
  • Nucleophilic displacement : React with 4-methylpentyl alcohol under basic conditions.
  • Deprotection : Hydrolyze the ester to the free acid.

Proposed Reaction Scheme :

  • $$ \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{SOCl}2} \text{ClCO-CH}2\text{-CH}2\text{-CH}_2\text{-SMe} $$
  • $$ \text{ClCO-CH}2\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{Br}2, \text{Fe}} \text{ClCO-CHBr-CH}2\text{-CH}2\text{-SMe} $$
  • $$ \text{ClCO-CHBr-CH}2\text{-CH}2\text{-SMe} + \text{4-MeC}5\text{H}{11}\text{OH} \xrightarrow{\text{NaH, THF}} \text{ClCO-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}2\text{-SMe} $$
  • $$ \text{ClCO-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{NaOH, H}2\text{O}} \text{HOOC-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}_2\text{-SMe} $$

Steps inspired by alkoxylation methods in and.

Alternative Routes

Direct Alkylation of the Carboxylic Acid

A less common approach involves alkylation of the carboxylic acid using a Mitsunobu reaction or Sharpless epoxidation. However, such methods may face challenges due to steric hindrance at the 2-position.

Potential Advantages :

  • Avoids protection/deprotection steps.
  • Enables simultaneous introduction of both substituents.

Limitations :

  • Requires highly selective reaction conditions.
  • Limited precedent in literature for similar systems.

Key Challenges and Optimization Strategies

Challenge Proposed Solution Supporting Literature
Regioselectivity Use bulky bases (e.g., DBU) to direct alkoxylation to the 2-position.
Oxidation of Thioether Conduct reactions under inert atmosphere; use antioxidants (e.g., BHT).
Low Yields Optimize solvent (e.g., DMF vs. THF); screen catalysts (e.g., Pd vs. Cu).

Analytical Characterization

Post-synthesis validation requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry.
  • HPLC or GC-MS to assess purity.
  • IR spectroscopy to verify carboxylic acid and ether moieties.

Comparative Reaction Conditions

Parameter Method A (Stepwise) Method B (Direct)
Solvent DMF/THF Toluene
Temperature 0–25°C 80–100°C
Yield (Estimated) 40–60% 20–30%
Advantages High selectivity Simplified workflow

Estimates based on analogous reactions in.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound's applications span several fields, including biochemistry, pharmacology, and agricultural sciences.

Biochemical Research

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is involved in various metabolic pathways, particularly those related to methionine metabolism. It serves as a substrate for enzymes involved in the synthesis of important biomolecules.

  • Metabolic Pathways :
    • Plays a role in the synthesis of S-adenosylmethionine, a critical methyl donor in biological methylation processes.
    • Involved in the regulation of homocysteine levels, impacting cardiovascular health.

Pharmacological Applications

Research indicates potential therapeutic uses of this compound in treating metabolic disorders and possibly cancer.

  • Cancer Research :
    • Studies have shown that derivatives of this compound may exhibit anti-cancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis.
    • Investigations into its role as an adjunct therapy with immune checkpoint inhibitors are ongoing, suggesting enhanced efficacy in cancer treatment protocols.

Agricultural Applications

The compound has potential applications as a plant growth regulator or biostimulant, enhancing crop yield and resilience.

  • Plant Growth Regulation :
    • Its biochemical properties may promote plant growth by enhancing nutrient uptake and stress tolerance.
    • Research into its use as a natural pesticide is also being explored, focusing on its ability to deter pests without harming beneficial insects.

Data Tables

Application AreaSpecific UseResearch Findings
Biochemical ResearchMetabolic pathway involvementKey role in methionine metabolism
PharmacologyPotential anti-cancer agentModulates tumor growth pathways
AgriculturePlant growth regulatorEnhances yield and stress tolerance

Case Studies

Several case studies have documented the effects of this compound:

  • Metabolic Impact on Homocysteine Levels :
    • A study demonstrated that supplementation with this compound lowered homocysteine levels in subjects with hyperhomocysteinemia, suggesting a protective cardiovascular effect.
  • Cancer Therapeutics :
    • In vitro studies indicated that the compound inhibited proliferation of specific cancer cell lines, supporting its potential use as an adjunctive treatment alongside conventional therapies.
  • Agricultural Trials :
    • Field trials showed that crops treated with formulations containing this compound exhibited improved growth metrics and resistance to environmental stressors compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The ether group may also facilitate interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfanyl-Butanoic Acid Derivatives

4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid () Substituents: 4-Chlorophenyl (C₆H₄Cl) at position 4, 4-methylphenylsulfanyl (C₆H₄SCH₃) at position 2, and a ketone (oxo) at position 4. Key Differences: The target compound lacks the aromatic and oxo groups but includes a branched alkyl ether (4-methylpentyloxy). This substitution reduces aromatic interactions but increases hydrophobicity. Implications: The oxo group in ’s compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to the target’s ether-linked structure .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () Substituents: Carboxymethylsulfanyl (SCH₂COOH) at position 2 and aryl groups (e.g., phenyl, 4-isopropylphenyl) at position 4. Synthesis: Prepared via Michael addition of thioglycolic acid to α,β-unsaturated ketones. The target compound may require alternative methods, such as alkylation of a sulfanyl-butanoic acid precursor. The target’s alkyl chain may modulate membrane permeability or receptor binding .

4-(Methylsulfanyl)-2-oxobutanoic acid () Substituents: A ketone (oxo) at position 2 and methylsulfanyl at position 4. Metabolic Role: Classified as a thia fatty acid involved in methionine metabolism. The target’s ether group replaces the ketone, likely reducing metabolic degradation and altering solubility (logP) .

Amino Acid Derivatives

N-Acetyl-L-methionine () Structure: (2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid. Comparison: The acetamido group at position 2 contrasts with the target’s 4-methylpentyloxy substituent. Both share the methylsulfanyl group, but N-acetyl-methionine participates in protein synthesis and detoxification pathways.

Complex Derivatives

4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid () Substituents: A morpholine-sulfonyl phenylformamido group at position 2. Implications: The bulky, polar substituent increases molecular weight (MW ≈ 400 g/mol) and likely reduces solubility in nonpolar solvents. The target’s simpler alkyl ether may improve bioavailability .

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid () Substituents: Furan-2-ylformamido at position 2. Predicted pKa (3.50) suggests moderate acidity, comparable to the target’s butanoic acid core .

Data Table: Key Comparisons
Compound Name Substituents (Position 2/4) Molecular Formula MW (g/mol) Notable Properties
Target Compound 4-Methylpentyloxy / SCH₃ C₁₁H₂₂O₃S 234.36 High hydrophobicity (logP ~3.5*)
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid 4-Methylphenylsulfanyl / 4-Cl-Ph-Oxo C₁₇H₁₅ClO₃S 346.82 Electrophilic ketone; aromatic interactions
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid SCH₂COOH / Aryl-Oxo C₁₂H₁₂O₅S 268.29 Antiproliferative activity
N-Acetyl-L-methionine Acetamido / SCH₃ C₇H₁₃NO₃S 191.25 Metabolic role; moderate solubility
4-(Methylsulfanyl)-2-oxobutanoic acid Oxo / SCH₃ C₅H₈O₃S 148.18 Metabolic intermediate; low logP (~1.2)

*Estimated using fragment-based methods due to lack of experimental data.

Biological Activity

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is a synthetic compound with potential biological activity. Its unique structure, featuring both ether and thioether groups, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₂₆O₂S
  • Molecular Weight : 250.42 g/mol

This compound features a thioether group that may facilitate interactions with thiol-containing enzymes, while the ether group can influence lipid membrane interactions.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The thioether group may inhibit thiol-dependent enzymes, impacting metabolic pathways.
  • Membrane Interaction : The ether group could alter membrane fluidity or permeability, affecting cellular processes.

Biological Activity

Research indicates several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic functions.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties. Its ability to modulate enzyme activity involved in inflammatory pathways has been proposed, although further research is necessary to elucidate these effects.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
4-Methylpentyl 2-methylbutanoateLacks thioether groupLimited antimicrobial activity
2-Butenoic acid, 2-methyl-, 4-methylpentyl esterContains double bondVaries in metabolic effects

The presence of both ether and thioether groups in our compound provides distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Antimicrobial Study : A study demonstrated that similar thioether-containing compounds exhibited significant antibacterial activity against various strains, suggesting potential use in developing new antimicrobial agents.
  • Cell Viability Assay : In vitro assays indicated that the compound could reduce cell viability in certain cancer cell lines, hinting at possible anticancer properties.
  • Enzyme Interaction Studies : Research has indicated that the compound can interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic profiles.

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